N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline

purity quality control building block

Researchers requiring exact 2-fluoro/5-nitro substitution patterns face procurement challenges with regioisomeric impurities that confound SAR and reactivity outcomes. N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline (CAS 1157547-82-4) eliminates this risk with unambiguous positional identity confirmed by vendor QC. • Privileged 2-F/5-NO2 scaffold: Enables selective nitro reduction to benzimidazoles, benzoxazoles, and quinoline derivatives • Cyclopropylmethyl N-substituent: +0.7 clogP vs. N-cyclopropyl analog; metabolically stable alkyl motif for herbicide/fungicide discovery • ≥95% purity; sealed dry storage at 2-8°C ensures long-term stability • Available for immediate dispatch; custom synthesis scale-up supported

Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
Cat. No. B12086122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2-fluoro-5-nitroaniline
Molecular FormulaC10H11FN2O2
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESC1CC1CNC2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C10H11FN2O2/c11-9-4-3-8(13(14)15)5-10(9)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2
InChIKeyGGYDYQYEAXPBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline – Core Chemical Profile & Procurement Context


N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline (CAS 1157547-82-4) is a synthetic aniline derivative bearing a cyclopropylmethyl group on the nitrogen, a fluorine at the 2-position, and a nitro group at the 5-position of the aromatic ring . With a molecular formula of C₁₀H₁₁FN₂O₂ and a molecular weight of 210.20 g/mol, it is primarily supplied as a research intermediate for agrochemical and pharmaceutical building-block synthesis . Vendors typically offer the compound at a minimum purity of 95%, stored at 2–8°C in sealed, dry conditions for long-term stability .

Synthetic Role
Fluorinated heterocycle building block; nitro reduction and cyclization precursor
Regiochemistry
Defined 2-fluoro-5-nitro substitution enables predictable regioselective transformations
Commercial Specification
Supplied at ≥95% purity, meeting common building-block quality grade

Why N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline Cannot Be Interchanged with In-Class Analogs


Despite sharing the C₁₀H₁₁FN₂O₂ formula and cyclopropylmethyl-aniline core with regioisomers such as the 4-fluoro-3-nitro analog (CAS 1157558-93-4), simple substitution fails because the specific 2-fluoro/5-nitro substitution pattern dictates orthogonal reactivity in downstream transformations (e.g., nucleophilic aromatic substitution and reduction selectivity) [1]. Furthermore, N-alkyl chain variation (cyclopropylmethyl vs. cyclopropyl or unsubstituted) markedly alters lipophilicity, steric bulk, and hydrogen-bonding capacity, rendering biological or catalytic performance non-transferable [2]. Consequently, procurement decisions must be evidence-driven and based on exact positional and N-substituent identity.

Regioisomeric analogs (e.g., 4-fluoro-3-nitro) exhibit orthogonal reactivity in nucleophilic aromatic substitution and reduction, making direct replacement unsuitable.
N-alkyl chain variation (cyclopropylmethyl vs. cyclopropyl or unsubstituted) significantly alters lipophilicity, steric bulk, and hydrogen-bonding capacity, limiting performance transfer.
Vendor-specific purity and synthetic route may differ from published protocols; procurement should be driven by exact positional and N-substituent identity.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline vs. Closest Analogs


Purity Specification Benchmarking Against Regioisomer N-(Cyclopropylmethyl)-4-fluoro-3-nitroaniline

Both the target compound and its regioisomer (CAS 1157558-93-4) are commercially supplied at a minimum purity of 95%, as specified by the same vendor under identical QC protocols . While no purity advantage is evident, the positional isomerism leads to divergent reactivity in subsequent synthesis steps (see Section 2), making the choice dependent on the synthetic route rather than purity alone. This parity in purity specification ensures that any performance difference in downstream applications is attributable to the structural difference, not to chemical quality.

Purity Spec Match
Specification review
Both target and regioisomer ≥95% (vendor specification)
Quality parity removes purity concerns, focuses selection on positional suitability
Analytical method not disclosed; vendor QC specification
purity quality control building block

Predicted Lipophilicity (clogP) Shift Relative to N-Cyclopropyl-5-fluoro-2-nitroaniline

The N-cyclopropylmethyl group in the target compound increases lipophilicity compared to the N-cyclopropyl analog (N-Cyclopropyl-5-fluoro-2-nitroaniline, CAS 1248276-34-7). Using ChemDraw-predicted clogP values, the target compound shows a clogP of approximately 2.8 vs. 2.1 for the N-cyclopropyl analog . This difference of ~0.7 log units translates to a roughly 5-fold higher theoretical n-octanol/water partition coefficient, potentially enhancing membrane permeability or altering metabolic stability in biological systems. No experimental logP/logD data were available at the time of this analysis.

Lipophilicity (clogP)
Class-level inference
clogP 2.8 (target) vs. 2.1 (N-cyclopropyl analog); Δ +0.7
N-substitution modulates lipophilicity for ADME optimization
In silico prediction; no experimental logP/logD
lipophilicity drug design ADME

Synthetic Yield Benchmark: Cyclopropylmethylation via Reductive Amination vs. Alternative N-Alkylation Routes

Patent CN114591192B discloses a one-pot reductive amination method for N-cyclopropylmethyl aniline derivatives using cyclopropanecarboxaldehyde and a Pt/C catalyst under hydrogen pressure. For a closely related 2-fluoro-substituted substrate (methyl 3-amino-2-fluorobenzoate), the process achieved a product content of 98.5% and a mass yield of 95.4% [1]. While this data is for a benzoate rather than the nitroaniline, it demonstrates the feasibility of high-yielding cyclopropylmethylation on fluorinated aniline scaffolds. Traditional two-step alkylation routes often suffer from lower yields (60–80%) due to dialkylation byproducts [2], suggesting that procurement from suppliers using the optimized reductive amination process may offer cost and purity advantages.

Synthetic Yield
Supporting evidence
Related substrate reductive amination: 95.4% yield vs. conventional 60–80%
May indicate cost-effective route if supplier uses this method
Yield for methyl 3-amino-2-fluorobenzoate; direct nitroaniline data unavailable
synthetic yield reductive amination process chemistry

Critical Absence of Biological Activity Data: A Necessary Caution

A systematic search of BindingDB, ChEMBL, PubMed, and major patent repositories yielded no quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, etc.) directly attributed to CAS 1157547-82-4. A BindingDB entry (BDBM50420871) initially linked to this compound was found upon structural verification to correspond to a different chemotype (a pyrimidine-piperazine-sulfone derivative). This absence of public bioactivity data differentiates the target compound from well-characterized analogs such as profluralin (a dinitroaniline herbicide with established herbicidal potency) and underscores that its current use is limited to chemical intermediate applications. Researchers seeking a characterizable bioactive molecule should consider this data gap.

Bioactivity Data
Data to verify
No quantitative bioactivity data (IC₅₀, EC₅₀) found
Best considered as a synthetic intermediate, not a pre-validated lead
BindingDB entry misattributed; profluralin has extensive data
biological activity data gap risk assessment

Optimal Application Scenarios for N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline Based on Differentiated Evidence


Synthesis of Fluorinated Heterocyclic Building Blocks for Agrochemical Lead Discovery

The 2-fluoro-5-nitro substitution pattern is a privileged scaffold for generating benzimidazoles, benzoxazoles, and quinoline derivatives via nitro reduction and cyclization. The cyclopropylmethyl group simultaneously increases lipophilicity (Δ clogP ≈ +0.7 vs. N-cyclopropyl analog ) and provides a metabolically stable alkyl motif, making this compound a strategic intermediate for herbicide and fungicide discovery programs that require balanced logP profiles. The high synthetic yield achievable via the patented reductive amination route (related substrate yield: 95.4% [1]) further supports cost-effective scale-up.

N-Alkyl Chain Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For SAR campaigns exploring N-alkyl modifications of a fluoro-nitroaniline pharmacophore, this compound offers the cyclopropylmethyl group, which is distinct from the commonly used cyclopropyl, ethyl, or trifluoroethyl groups. The ~0.7 log unit lipophilicity increment relative to N-cyclopropyl provides a quantifiable parameter for correlating physicochemical changes with biological activity, enabling data-driven optimization of ADME properties.

Precursor for Nitro-Reduced Aniline Derivatives in Polymer Chemistry

Selective reduction of the nitro group to an amine yields N-(cyclopropylmethyl)-2-fluoro-5-aminoaniline, a diamine monomer suitable for polyimide and epoxy resin synthesis. The 2-fluoro substituent enhances thermal stability and dielectric properties compared to non-fluorinated analogs. The target compound's positionally defined substitution pattern (2-F, 5-NO₂) ensures predictable regioselectivity in reduction and subsequent polymerization, unlike the isomeric 4-fluoro-3-nitro analog, which would produce a different monomer architecture.

Procurement for Method Development in Nitroarene Photocatalysis

The combination of an electron-withdrawing nitro group and an electron-donating cyclopropylmethylamino group creates a push-pull system suitable for investigating visible-light-mediated nitroarene transformations. The absence of prior biological data [2] and the well-defined purity specification (95% min. ) make this compound a clean substrate for mechanistic studies without confounding biological contaminants, a key consideration for physical organic chemistry research.

Application
Selection Property
Validation Focus
Fluorinated Heterocycle Synthesis
2-F,5-NO₂ substitution pattern for regioselective cyclization
Nitro reduction and cyclization efficiency
N-Alkyl Chain SAR Studies
Cyclopropylmethyl group with quantifiable lipophilicity modulation
logP-activity correlation and metabolic stability
Diamine Monomer Synthesis
Positionally defined monomer architecture
Thermal and dielectric properties after polymerization
Nitroarene Photocatalysis Research
Push-pull electronic system, clean substrate
Photocatalytic transformation selectivity and efficiency
Quote Request

Request a Quote for N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.